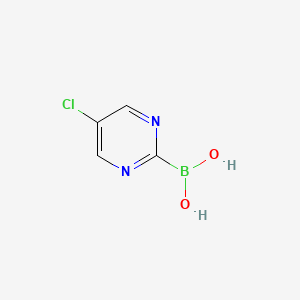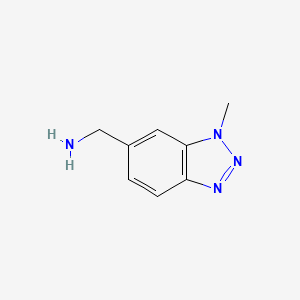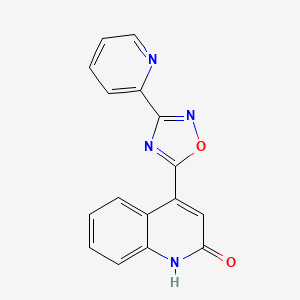
Hyaluronate Tetrasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hyaluronate Tetrasaccharide is a naturally occurring polysaccharide composed of four hyaluronate monomers. It is a high molecular weight compound with the chemical formula C28H44N2O23 and a molecular weight of 776.65 g/mol . This compound is known for its transparency and solubility in water and some organic solvents . It is stable in acidic environments but decomposes under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hyaluronate Tetrasaccharide is primarily obtained through the enzymatic degradation of hyaluronic acid using hyaluronidase . This enzyme breaks down hyaluronic acid into shorter chain segments, including this compound . The reaction typically occurs under controlled conditions, including specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors where hyaluronic acid is subjected to enzymatic hydrolysis . The process is carefully monitored to ensure the desired degree of polymerization and purity of the final product . Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions
Hyaluronate Tetrasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Catalysts such as palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes and ketones.
Reduction: The primary products are alcohols.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
Hyaluronate Tetrasaccharide has a wide range of applications in scientific research:
Mechanism of Action
Hyaluronate Tetrasaccharide exerts its effects through interactions with cell surface receptors such as CD44 and RHAMM . These interactions trigger signaling pathways that influence cell proliferation, migration, and adhesion . The compound also modulates the extracellular matrix, contributing to tissue repair and regeneration .
Comparison with Similar Compounds
Similar Compounds
Hyaluronate Disaccharide: Composed of two hyaluronate monomers, it has similar but less pronounced biological activities compared to hyaluronate tetrasaccharide.
Hyaluronate Hexasaccharide: Composed of six hyaluronate monomers, it exhibits enhanced biological activities due to its larger size.
Uniqueness
This compound is unique due to its optimal size, which allows it to effectively interact with cellular receptors and modulate biological processes . Its stability and solubility also make it a versatile compound for various applications .
Properties
IUPAC Name |
6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKXJAPPMFGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O23 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12503985.png)
![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)


methyl}-1H-tetrazole](/img/structure/B12504015.png)

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)

![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)

